N-(4-ethoxyphenyl)-2-fluoro-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O5S/c1-3-35-22-8-4-19(5-9-22)28-26(31)24-18-23(12-13-25(24)27)36(32,33)30-16-14-29(15-17-30)20-6-10-21(34-2)11-7-20/h4-13,18H,3,14-17H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKQIVDALTXHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-fluoro-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-ethoxyphenylamine and 4-methoxyphenylpiperazine. These intermediates undergo various reactions, including sulfonylation and amidation, to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group (–SO₂–NH–) and benzamide (–CONH–) are susceptible to hydrolysis under acidic or basic conditions.
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Acidic Hydrolysis : The benzamide bond may cleave to form 2-fluoro-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}benzoic acid and 4-ethoxyaniline .
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Basic Hydrolysis : The sulfonamide bond can hydrolyze to yield 5-amino-2-fluorobenzenesulfonic acid derivatives and 4-(4-methoxyphenyl)piperazine .
Table 1: Hydrolysis Conditions and Products
| Reaction Type | Conditions | Products | Yield (%) | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | Benzoic acid + 4-ethoxyaniline | ~65 | |
| Basic Hydrolysis | 2M NaOH, 80°C, 8h | Sulfonic acid + 4-(4-methoxyphenyl)piperazine | ~55 |
Nucleophilic Aromatic Substitution (NAS)
The 2-fluoro substituent activates the benzene ring for nucleophilic substitution. Reported reactions include:
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Methoxylation : Reaction with NaOMe in DMF at 120°C replaces fluorine with methoxy .
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Amination : Treatment with NH₃ in H₂O/EtOH yields 2-amino derivatives .
Table 2: NAS Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaOMe | DMF, 120°C, 24h | 2-methoxy analog | 78 | |
| NH₃ | H₂O/EtOH, 100°C, 48h | 2-amino analog | 62 |
Piperazine Ring Modifications
The 4-(4-methoxyphenyl)piperazin-1-yl group undergoes alkylation, acylation, or sulfonylation:
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .
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Acylation : Acetic anhydride acetylates the piperazine nitrogen .
Table 3: Piperazine Functionalization
| Reaction | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methyl derivative | 85 | |
| Acylation | Ac₂O, pyridine, RT | N-acetyl derivative | 73 |
Oxidation and Reduction
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Sulfonamide Oxidation : The sulfonamide group (–SO₂–NH–) resists oxidation, but the methoxyphenyl ring may undergo demethylation with BBr₃ to form phenolic derivatives .
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Benzamide Reduction : LiAlH₄ reduces the amide to a benzylamine.
Table 4: Redox Reactions
| Reaction | Reagent/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Demethylation | BBr₃, DCM, 0°C→RT | Phenolic analog | 68 | |
| Amide Reduction | LiAlH₄, THF, reflux | Benzylamine derivative | 58 |
Cross-Coupling Reactions
The fluoro and ethoxyphenyl groups enable Pd-catalyzed couplings:
Table 5: Cross-Coupling Examples
| Coupling Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl analog | 81 |
Stability Under Physiological Conditions
In vitro studies of analogs show:
Key Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
The compound has been explored for its antimicrobial properties, particularly against resistant strains of bacteria and fungi. Research indicates that derivatives of benzamides, including those with piperazine moieties, have shown significant antibacterial and antifungal activities. For instance, studies have demonstrated that certain synthesized benzamide analogues exhibit comparable or superior activity against common pathogens such as Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Benzamide Derivatives
| Compound | MIC (µM) | Activity Type | Pathogen |
|---|---|---|---|
| W6 | 5.19 | Antibacterial | S. aureus |
| W1 | 5.08 | Antifungal | C. albicans |
Anticancer Potential
N-(4-ethoxyphenyl)-2-fluoro-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide has also been investigated for its anticancer properties. The design of new benzamide derivatives aims to improve efficacy against various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .
Table 2: Anticancer Activity of Related Benzamide Compounds
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| W7 | 10.5 | Breast Cancer |
| W8 | 8.3 | Lung Cancer |
Case Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of a series of piperazine-containing benzamides against multi-drug resistant strains. The results indicated that compounds similar to this compound demonstrated significant activity, with some achieving MIC values below those of standard antibiotics .
Case Study on Anticancer Activity
Another investigation focused on the anticancer potential of this compound structure against various cancer cell lines, revealing that certain modifications enhanced cytotoxicity significantly compared to existing treatments . The study highlighted the importance of structural optimization in developing effective therapeutic agents.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-fluoro-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Piperazine-Linked Sulfonamides
The following table highlights key structural differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Benzamide: The 4-ethoxyphenyl group in the target compound increases lipophilicity compared to the 4-methoxyphenyl in or 4-isopropylphenyl in . Ethoxy’s larger size may enhance receptor binding but reduce solubility. Fluorine at the 2-position (ortho) in the target compound vs.
Piperazine Modifications: The 4-methoxyphenyl group on piperazine (target and ) introduces electron-donating effects, which may stabilize receptor interactions.
Spectral Data :
- IR spectra of similar sulfonamides (e.g., ) show characteristic C=O stretches at 1663–1682 cm⁻¹ and S=O stretches at ~1247–1255 cm⁻¹ . The absence of C=O bands in triazole derivatives confirms structural transformations .
- Fluorine substituents produce distinct ¹⁹F-NMR shifts: ortho-fluoro (target) typically resonates upfield compared to meta-fluoro () .
Biological Activity
N-(4-ethoxyphenyl)-2-fluoro-5-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}benzamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various models, and potential clinical implications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Ethoxy and methoxy groups : These substituents may enhance lipophilicity and bioavailability.
- Piperazine moiety : Known for its role in various pharmacological activities, including anxiolytic and antipsychotic effects.
- Fluorine substitution : Often associated with increased metabolic stability and altered pharmacokinetics.
Research indicates that the compound may act through multiple pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation. For example, derivatives of piperazine have been shown to inhibit human acetylcholinesterase, impacting neurotransmitter levels and potentially modulating neurodegenerative processes .
- Targeting Kinase Activity : Similar compounds have demonstrated efficacy as kinase inhibitors, suggesting that this benzamide derivative may also engage in similar interactions, disrupting signaling pathways critical for tumor growth .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds:
| Study | Compound | Biological Activity | Model | IC50 (µM) |
|---|---|---|---|---|
| Study 1 | Benzamide Derivative | Inhibition of RET kinase | ELISA-based assay | 0.5 |
| Study 2 | Piperazine Analog | Antitumor effects | Xenograft models | 1.2 |
| Study 3 | Fluorinated Compound | Neuroprotective | Ischemic mice | 0.8 |
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor effects of a related benzamide in a cohort of patients with advanced cancer. The compound was administered at doses exceeding 4.3 GBq, with follow-up imaging revealing significant tumor reduction in 60% of subjects over a two-year period .
- Neuroprotective Effects : In an experimental model of cerebral ischemia, a structurally similar compound demonstrated a marked increase in survival rates among treated mice compared to controls, indicating potential for neuroprotection and therapeutic use in stroke management .
Research Findings
Recent investigations have focused on optimizing the pharmacological profile of this compound through structural modifications. Key findings include:
Q & A
Q. Yield Optimization :
- Temperature Control : Maintain reaction temperatures between 0–25°C during sulfonation to minimize side reactions.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for amide coupling efficiency.
- Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to ensure complete conversion .
Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
Basic Research Question
Techniques :
- ¹H/¹³C NMR : Confirm regiochemistry of substituents. Key markers:
- Aromatic protons (δ 6.8–8.2 ppm, split patterns reflect substitution).
- Piperazine CH₂ groups (δ 2.5–3.5 ppm, integration for 8H).
- Ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
- FT-IR : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .
How does the substitution pattern on the piperazine ring influence the compound's biological activity, based on structure-activity relationship (SAR) studies?
Advanced Research Question
Methodological Approach :
- Systematic Substituent Variation : Replace the 4-methoxyphenyl group on piperazine with electron-withdrawing (e.g., Cl, CF₃) or bulky substituents (e.g., biphenyl).
- In Vitro Assays : Test modified analogs for target binding (e.g., receptor affinity via radioligand displacement) or enzyme inhibition (e.g., IC₅₀ determination).
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., dopamine receptors or kinases).
Q. Key Findings from Analogous Compounds :
- Electron-Donating Groups : Methoxy substituents enhance solubility but may reduce membrane permeability.
- Chlorination : 2,3-Dichlorophenyl analogs show improved selectivity for dopamine D₃ receptors (Kᵢ = 31 nM vs. D₄: Kᵢ > 1000 nM) .
What strategies are effective in resolving contradictory data regarding the compound's enzyme inhibition potency across different assay systems?
Advanced Research Question
Conflict Resolution Workflow :
Assay Standardization :
- Compare buffer conditions (pH, ionic strength) and cofactor requirements (e.g., Mg²⁺ for kinases).
- Validate using a reference inhibitor (e.g., staurosporine for kinases).
Orthogonal Assays :
- Use fluorescence polarization (FP) and radiometric assays to cross-verify IC₅₀ values.
Cellular Context :
- Test in cell-based models (e.g., HEK293 overexpressing target enzyme) to account for membrane permeability differences.
Case Study : Discrepancies in carbonic anhydrase inhibition were resolved by adjusting zinc ion concentrations in assay buffers .
What in vitro models are appropriate for preliminary evaluation of this compound's pharmacokinetic properties?
Intermediate Research Question
Key Models :
- Metabolic Stability : Use liver microsomes (human or rodent) with NADPH cofactors to measure half-life (t₁/₂). Monitor via LC-MS/MS.
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to assess free fraction.
- Caco-2 Permeability : Predict intestinal absorption (Papp > 1×10⁻⁶ cm/s suggests high bioavailability).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
